4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide
CAS No.: 1019176-99-8
Cat. No.: VC4145632
Molecular Formula: C21H25N5O4S2
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019176-99-8 |
|---|---|
| Molecular Formula | C21H25N5O4S2 |
| Molecular Weight | 475.58 |
| IUPAC Name | 4-[2-[(6-piperidin-1-ylsulfonylquinoxalin-2-yl)amino]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H25N5O4S2/c22-31(27,28)17-6-4-16(5-7-17)10-11-23-21-15-24-20-14-18(8-9-19(20)25-21)32(29,30)26-12-2-1-3-13-26/h4-9,14-15H,1-3,10-13H2,(H,23,25)(H2,22,27,28) |
| Standard InChI Key | MQFJJFDTYSMQSO-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Introduction
Synthesis
The synthesis of compounds like 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A general pathway includes:
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Formation of the Quinoxaline Core:
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Condensation of o-phenylenediamine with a dicarbonyl compound (e.g., glyoxal).
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Introduction of the Piperidinyl Sulfonyl Group:
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Reaction with sulfonyl chlorides and piperidine under basic conditions to yield the piperidinylsulfonyl derivative.
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Attachment of the Benzenesulfonamide Moiety:
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Coupling reactions using sulfonamides and appropriate linkers to form the final product.
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The process often requires purification steps such as recrystallization or chromatography to ensure high purity.
Protein Kinase Inhibition
This compound has been identified as a potential modulator of protein kinases, particularly those involved in cellular signaling pathways:
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It may inhibit serum and glucocorticoid-regulated kinase 1 (SGK1), which plays a role in cell survival, ion transport, and inflammation .
Anticancer Potential
Sulfonamide derivatives with quinoxaline scaffolds have demonstrated cytotoxic effects against various cancer cell lines:
Antimicrobial Activity
Quinoxaline-containing sulfonamides have shown antibacterial and antifungal properties:
Cancer Treatment
Quinoxaline-based compounds have been explored for their anticancer properties due to their ability to:
Anti-inflammatory Uses
By modulating SGK1 activity, this compound could be useful in managing inflammatory diseases such as arthritis or rheumatism .
Antimicrobial Applications
Its antimicrobial activity positions it as a candidate for treating infections resistant to conventional antibiotics .
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